molecular formula C16H13NO3 B8693546 methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate

methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate

Cat. No.: B8693546
M. Wt: 267.28 g/mol
InChI Key: VPYIUNFTBVAXHC-UHFFFAOYSA-N
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Description

methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by esterification to introduce the methyl ester group. Common reagents used in these reactions include anhydrous potassium carbonate, ethyl chloroacetate, and hydrazine hydrate .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of catalysts to improve yield and efficiency. For example, magnetic solid acid nanocatalysts have been employed to facilitate the synthesis of benzoxazole derivatives under reflux conditions . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate
  • 2-(benzo[d]oxazol-2-yl) aniline
  • 2-((2,4-dichloroquinolin-8-yl)benzo[d]oxazole)

Uniqueness

methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate is unique due to its specific structural features and the presence of the methyl ester group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate

InChI

InChI=1S/C16H13NO3/c1-19-15(18)10-11-6-8-12(9-7-11)16-17-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3

InChI Key

VPYIUNFTBVAXHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of diazomethane in 75 ml. of ether is added, portionwise, as a solid, 1.0 gm. of 4-(benzoxazol-2-yl)phenylacetic acid. Nitrogen is evolved and after 1 hour the excess diazomethane is consumed by adding acetic acid. The reaction mixture is filtered and the filtrate concentrated to give a yellow solid. Recrystallization from methanol gives methyl 4-(benzoxazol-2-yl)phenylacetate, m.p. 109°-112°C.
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Synthesis routes and methods II

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